molecular formula C15H14O3S B5206692 1-phenyl-2-(phenylsulfonyl)-1-propanone

1-phenyl-2-(phenylsulfonyl)-1-propanone

Cat. No. B5206692
M. Wt: 274.3 g/mol
InChI Key: LRPKMSDKSRIOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-2-(phenylsulfonyl)-1-propanone, also known as P2P, is a chemical compound that is widely used in scientific research for its unique properties. This compound has a complex structure and is commonly used as an intermediate in the synthesis of various organic compounds.

Scientific Research Applications

  • Synthesis of Polycyclic Derivatives : 1-Phenyl-2-(phenylsulfonyl)-1-propanone is used in the synthesis of polycyclic 2H-pyran derivatives via intramolecular hetero-Diels-Alder reactions. This compound, when reacted with certain benzaldehydes, yields Knoevenagel condensation products, which undergo cycloadditions to form cis-fused 2H-pyran derivatives (Bogdanowicz-Szwed & Pałasz, 2001).

  • Pharmaceutical Synthesis : It's used in the synthesis of pharmaceutical compounds. For instance, phenylsulfonyl 2 propanone was reduced to yield high-purity alcohol, which was then processed into the aggregation pheromone of Drosophila Mulleric (Chengli Zu, 2000).

  • Structure and Nucleophilic Behavior Study : The structure of enamines derived from 1-phenylsulfonyl-2-propanone has been studied, particularly their nucleophilic reactivity towards electrophiles. This research is significant in understanding the equilibrium and asymmetric induction in chemical reactions (Forzato et al., 2003).

  • Organic Synthesis : This compound is used in various organic syntheses, such as the creation of 1-phenylsulfonyl-3-(1-cyclohexenyl) 2-butanone and related compounds, through reactions with cyclic ketones (Yoshimoto et al., 1971).

  • -phenylthio-3-bromopropene, derived from this compound, has shown utility as an annulating agent for synthesizing cycloheptanone, demonstrating its versatility in organic synthesis (Chen et al., 2006).
  • Study of Chemical Reactions and Stability : Research has been conducted on the degradation of 1-phenyl-2-propanone during long-term storage, providing insights into its stability and the formation of degradation products, which is valuable for understanding its behavior under various conditions (Tsujikawa et al., 2021).

  • Metabolism Studies : 1-Phenyl-2-propanone oxime, a metabolite of amphetamine, undergoes further in vitro metabolism studies. These studies are important for understanding the biological fate of chemicals and their potential impact on health (Coutts et al., 1976).

properties

IUPAC Name

2-(benzenesulfonyl)-1-phenylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-12(15(16)13-8-4-2-5-9-13)19(17,18)14-10-6-3-7-11-14/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPKMSDKSRIOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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